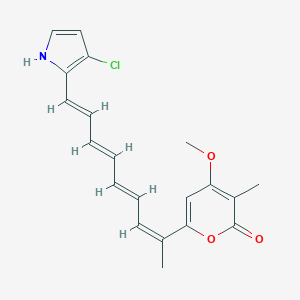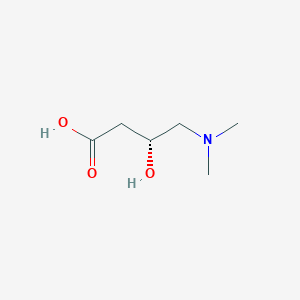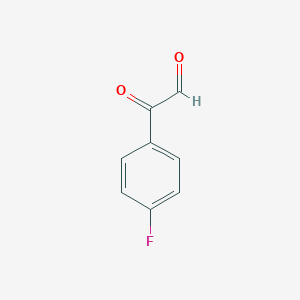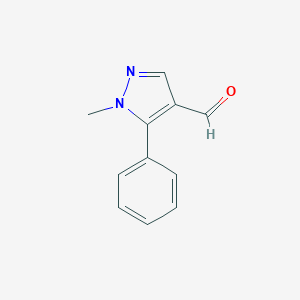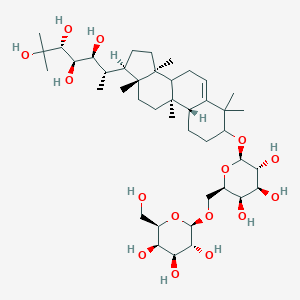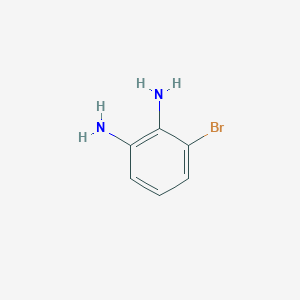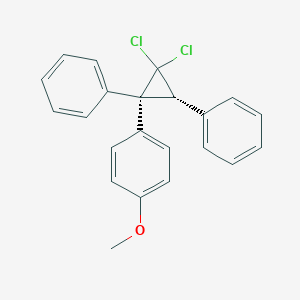
1,1-Dichloro-2,3-diphenyl-2-(4-methoxyphenyl)cyclopropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dichloro-2,3-diphenyl-2-(4-methoxyphenyl)cyclopropane, also known as o,p'-DDD, is a synthetic organic compound that has been extensively studied for its potential applications in scientific research. It is a derivative of the pesticide DDT and has been found to have a variety of interesting properties that make it a useful tool for investigating a range of biological and physiological processes.
Mécanisme D'action
The mechanism of action of 1,1-Dichloro-2,3-diphenyl-2-(4-methoxyphenyl)cyclopropane'-DDD is not fully understood, but it is believed to involve the inhibition of enzymes involved in steroid hormone biosynthesis. Specifically, it has been shown to inhibit the activity of the enzyme 3β-hydroxysteroid dehydrogenase, which is involved in the production of testosterone and other steroid hormones.
Effets Biochimiques Et Physiologiques
O,p'-DDD has a range of biochemical and physiological effects, including anti-cancer activity, endocrine disruption, and reproductive toxicity. It has been shown to induce apoptosis (programmed cell death) in cancer cells, and to inhibit the growth and proliferation of cancer cells. It has also been shown to disrupt endocrine function by inhibiting the production of steroid hormones, which can lead to a range of reproductive and developmental effects.
Avantages Et Limitations Des Expériences En Laboratoire
O,p'-DDD has a number of advantages for use in laboratory experiments, including its potent anti-cancer activity, its ability to disrupt endocrine function, and its relatively low toxicity. However, it also has some limitations, including its potential for non-specific effects and its relatively complex synthesis method.
Orientations Futures
There are a number of future directions for research on 1,1-Dichloro-2,3-diphenyl-2-(4-methoxyphenyl)cyclopropane'-DDD, including investigations of its potential as a cancer therapy, its effects on other physiological processes such as metabolism and immune function, and its potential as a tool for studying endocrine disruption and reproductive biology. Additionally, further research is needed to better understand the mechanism of action of 1,1-Dichloro-2,3-diphenyl-2-(4-methoxyphenyl)cyclopropane'-DDD, and to develop more efficient synthesis methods for this compound.
Méthodes De Synthèse
The synthesis of 1,1-Dichloro-2,3-diphenyl-2-(4-methoxyphenyl)cyclopropane'-DDD involves the reaction of 2,4-dichlorobenzophenone with 4-methoxybenzylmagnesium bromide, followed by the addition of phenylmagnesium bromide. The resulting product is then treated with hydrochloric acid to yield the final compound.
Applications De Recherche Scientifique
O,p'-DDD has been used in a wide range of scientific research applications, including studies of cancer, endocrine disruption, and reproductive biology. It has been found to have potent anti-cancer activity, particularly against breast, ovarian, and prostate cancers. It has also been shown to disrupt endocrine function by inhibiting the production of steroid hormones such as testosterone and estrogen.
Propriétés
Numéro CAS |
131544-74-6 |
|---|---|
Nom du produit |
1,1-Dichloro-2,3-diphenyl-2-(4-methoxyphenyl)cyclopropane |
Formule moléculaire |
C22H18Cl2O |
Poids moléculaire |
369.3 g/mol |
Nom IUPAC |
1-[(1S,3R)-2,2-dichloro-1,3-diphenylcyclopropyl]-4-methoxybenzene |
InChI |
InChI=1S/C22H18Cl2O/c1-25-19-14-12-18(13-15-19)21(17-10-6-3-7-11-17)20(22(21,23)24)16-8-4-2-5-9-16/h2-15,20H,1H3/t20-,21+/m1/s1 |
Clé InChI |
ZYRUTUIIYQZZOH-UHFFFAOYSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)[C@]2([C@H](C2(Cl)Cl)C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES |
COC1=CC=C(C=C1)C2(C(C2(Cl)Cl)C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canonique |
COC1=CC=C(C=C1)C2(C(C2(Cl)Cl)C3=CC=CC=C3)C4=CC=CC=C4 |
Synonymes |
1,1-DDMPC 1,1-dichloro-2,3-diphenyl-2-(4-methoxyphenyl)cyclopropane 1,1-dichloro-2-(4-methoxyphenyl)-2,3-diphenylcyclopropane cis-1,1-dichloro-2,3-diphenyl-2-(4-methoxyphenyl)cyclopropane DCMP-diPhCP |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(2,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B140383.png)
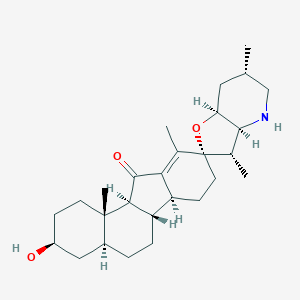
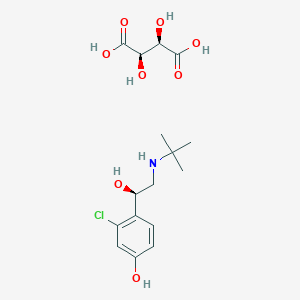
![(5R,6R)-6-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-5-(4-fluorophenyl)-3-morpholinone](/img/structure/B140388.png)
![2-[(1S)-1-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-2-(4-fluorophenyl)-2-oxoethoxy]acetic Acid Methyl Ester](/img/structure/B140392.png)
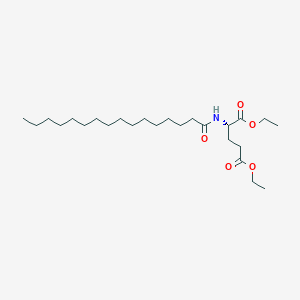
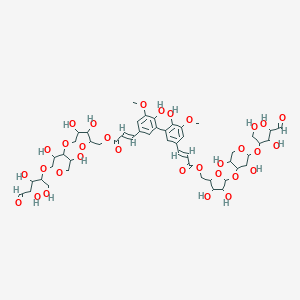
![2,2-Bis[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-1-(4-fluorophenyl)ethanone](/img/structure/B140400.png)
